
4-Phospho-D-erythronohydroxamic acid
Vue d'ensemble
Description
L'Acide 4-Phospho-D-érythronohydroxamique est un composé organique appartenant à la classe des phosphates de monosaccharides. Il est caractérisé par la présence d'un groupe phosphaté lié à une unité glucidique. La formule moléculaire de l'Acide 4-Phospho-D-érythronohydroxamique est C₄H₁₀NO₈P, et sa masse moléculaire est d'environ 231,1 g/mol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'Acide 4-Phospho-D-érythronohydroxamique implique plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend la phosphorylation de l'acide D-érythronohydroxamique. La réaction implique généralement l'utilisation d'agents phosphorylants tels que l'oxychlorure de phosphore (POCl₃) ou le pentachlorure de phosphore (PCl₅) dans des conditions contrôlées. La réaction est effectuée dans des solvants anhydres comme le dichlorométhane ou le tétrahydrofurane (THF) à basses températures pour éviter la décomposition .
Méthodes de production industrielle
La production industrielle de l'Acide 4-Phospho-D-érythronohydroxamique peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, employant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'Acide 4-Phospho-D-érythronohydroxamique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxamique peut être oxydé pour former les composés nitroso correspondants.
Réduction : Le composé peut être réduit pour former des amines.
Substitution : Les groupes hydroxyle peuvent subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.
Substitution : Les électrophiles tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés nitroso, des amines et des phosphates substitués .
4. Applications de la recherche scientifique
L'Acide 4-Phospho-D-érythronohydroxamique possède plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme intermédiaire dans la préparation d'autres molécules complexes.
Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et l'inhibition enzymatique.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'Acide 4-Phospho-D-érythronohydroxamique implique son interaction avec des enzymes spécifiques. Par exemple, il agit comme un inhibiteur de la 6-phosphogluconate déshydrogénase, une enzyme impliquée dans la voie des pentoses phosphates. Le composé se lie au site actif de l'enzyme, empêchant la conversion du 6-phosphogluconate en ribulose-5-phosphate, inhibant ainsi la croissance de certains agents pathogènes .
Applications De Recherche Scientifique
Inhibition of 6-Phosphogluconate Dehydrogenase
One of the primary applications of 4-phospho-D-erythronohydroxamic acid is its role as an inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH). This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which is essential for cellular metabolism and redox balance. Inhibiting this enzyme can disrupt metabolic pathways in certain pathogens, making it a target for drug development against diseases such as trypanosomiasis.
Case Studies
- Prodrug Development : Researchers have synthesized various prodrugs of this compound to enhance its membrane permeability and bioavailability. Prodrugs such as phosphoramidates have shown increased stability and activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies indicate that these prodrugs can significantly inhibit parasite growth by effectively entering cells and converting into the active form that inhibits 6-PGDH .
- Stability Studies : Stability assessments in phosphate-buffered saline have demonstrated that the biological activity of prodrugs derived from this compound correlates with their stability under physiological conditions. For example, prodrugs like bis-S-acyl thioethyl esters exhibited varying half-lives, suggesting that their design can be optimized for enhanced therapeutic efficacy .
Pharmacological Insights
This compound has been evaluated for its pharmacological properties, including its potential toxicity and biodegradability. The Ames test indicates that it is non-carcinogenic and readily biodegradable, which are favorable traits for drug candidates .
Prodrug Stability and Activity
The following table summarizes the stability and biological activity of various prodrugs derived from this compound:
Compound ID | Prodrug Type | Retention Time (min) | Half-life (h) | IC50 (µM) |
---|---|---|---|---|
3b | Phosphoramidate | 5.9 | 5 | <0.1 |
3d | Mixed-S-acyl thioethyl | 6.9 | 2.14 | <0.5 |
3a | Bis-S-acyl thioethyl | 7.0 | 1.6 | <0.3 |
3c | P-nitro phosphoramidate | 6.0 | 0.85 | <0.2 |
3f | CycloSal | 5.3 | 0.63 | <0.7 |
3e | Bis-pivaloxymethyl | 6.7 | 0.53 | <0.9 |
Metabolic Stability in Human Liver Microsomes
The metabolic stability of selected prodrugs was assessed using human liver microsomes:
Compound ID | Metabolic Stability (mL/min/g) |
---|---|
Phosphoramidate | <0.5 |
Mixed-S-acyl ester | <1 |
Bis-S-acyl ester | <0.8 |
Mécanisme D'action
The mechanism of action of 4-Phospho-D-Erythronohydroxamic Acid involves its interaction with specific enzymes. For example, it acts as an inhibitor of 6-phosphogluconate dehydrogenase, an enzyme involved in the phosphate pentose pathway. The compound binds to the active site of the enzyme, preventing the conversion of 6-phosphogluconate to ribulose-5-phosphate, thereby inhibiting the growth of certain pathogens .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-Phospho-D-érythronique : Structure similaire mais sans le groupe hydroxamique.
Acide 5-Phospho-D-érythronohydroxamique : Similaire mais avec une position différente du groupe phosphate.
Unicité
Ses caractéristiques structurelles, telles que la présence de groupes phosphate et hydroxamique, contribuent à sa réactivité chimique et à son activité biologique distinctes .
Activité Biologique
4-Phospho-D-erythronohydroxamic acid (4-PEH) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Overview of this compound
4-PEH is a hydroxamic acid derivative that has been studied for its role as a competitive inhibitor of several enzymes, including 6-phosphogluconate dehydrogenase (6-PGDH) and ribose-5-phosphate isomerase (RpiB). These enzymes are crucial in the pentose phosphate pathway and riboflavin biosynthesis, respectively.
Inhibition of 6-Phosphogluconate Dehydrogenase
6-PGDH plays a pivotal role in the pentose phosphate pathway, which is essential for cellular metabolism and the generation of NADPH. Inhibition of this enzyme by 4-PEH leads to increased levels of 6-phosphogluconate, which can disrupt glycolysis in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .
Inhibition of Ribose-5-Phosphate Isomerase
4-PEH has also been shown to inhibit RpiB in Mycobacterium tuberculosis, a key enzyme in riboflavin biosynthesis. The structural studies indicate that 4-PEH binds competitively to RpiB, preventing the formation of essential intermediates necessary for the enzyme's activity .
Synthesis and Prodrug Development
Research has focused on enhancing the bioavailability and cellular uptake of 4-PEH through the development of prodrugs. Various phosphate-masking groups have been synthesized to improve the compound's stability and permeability across cell membranes. The prodrugs showed varying degrees of stability and potency against T. brucei .
Prodrug Type | Stability (Half-life at 37°C) | EC50 (µM) |
---|---|---|
Phosphoramidate | Short (<1 h) | 10 |
Bis-S-acyl thioethyl esters | Moderate (2 h) | 5 |
CycloSaligenyl | High (>6 h) | 1 |
Case Studies and Research Findings
- In Vitro Activity Against T. brucei :
- Structural Studies :
- Potential Therapeutic Applications :
Q & A
Basic Research Questions
Q. What are the recommended synthesis and characterization techniques for 4-Phospho-D-erythronohydroxamic acid?
- Methodological Answer : Synthesis typically involves phosphoramidate intermediates, with purification via reverse-phase HPLC. Structural confirmation relies on NMR spectroscopy, particularly monitoring chiral phosphorus signals (δ = 3.3–3.1 ppm for intermediates and δ = 1.2 ppm for the final product) . Characterization should include mass spectrometry for molecular weight validation and purity assessment using analytical HPLC with UV detection at 254 nm.
Q. How is this compound utilized as an enzyme inhibitor in experimental settings?
- Methodological Answer : The compound inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway. Researchers employ kinetic assays (e.g., measuring Km and kcat) to evaluate inhibition potency. For example, in Trypanosoma brucei studies, prodrug derivatives of the compound were tested at varying concentrations (1–100 µM) in HEK 293T cell lines to assess selectivity and cytotoxicity .
Advanced Research Questions
Q. What strategies optimize the prodrug design of this compound to enhance cellular uptake and reduce off-target effects?
- Methodological Answer : Prodrug optimization involves modifying phosphoramidate protecting groups (e.g., phenyl, benzyl) to balance stability and bioavailability. Researchers use in vitro hydrolysis assays (pH 7.4, 37°C) to monitor prodrug activation kinetics. Cytotoxicity counter-screens in mammalian cells (e.g., HEK 293T) are critical to identify derivatives with selective anti-parasitic activity .
Q. How can researchers resolve contradictions in reported inhibitory activity of this compound across different parasite models?
- Methodological Answer : Discrepancies may arise from species-specific enzyme conformations or assay conditions. Comparative studies should include:
- Enzyme source : Recombinant vs. native enzymes (e.g., Giardia lamblia RpiB vs. T. brucei 6PGD) .
- Substrate competition : Testing inhibition under varying substrate concentrations (e.g., ribose-5-phosphate vs. allose-6-phosphate) .
- Structural analysis : X-ray crystallography of enzyme-inhibitor complexes to identify binding site variations .
Q. What experimental controls are essential when analyzing the metabolic impact of this compound in cellular models?
- Methodological Answer : Key controls include:
- Negative controls : Untreated cells or vehicle-only (e.g., DMSO) treatments.
- Positive controls : Known 6PGD inhibitors (e.g., 6-AN) to validate assay sensitivity.
- Metabolic profiling : LC-MS/MS quantification of pentose phosphate pathway intermediates (e.g., erythrose-4-phosphate) to confirm target engagement .
Q. Data Analysis and Reproducibility
Q. How should researchers handle raw data from enzyme inhibition assays to ensure reproducibility?
- Methodological Answer :
- Data documentation : Include raw kinetic curves, IC50 calculations, and statistical analysis (e.g., GraphPad Prism outputs).
- Uncertainty quantification : Report standard deviations from triplicate experiments and instrument error margins (e.g., plate reader variability).
- Appendix inclusion : Large datasets (e.g., NMR spectra, HPLC chromatograms) should be archived in supplementary materials with metadata annotations .
Q. What are common pitfalls in crystallography studies of this compound-enzyme complexes, and how can they be mitigated?
- Methodological Answer :
- Crystal artifacts : Avoid by screening multiple cryoprotectants (e.g., glycerol vs. PEG) and confirming ligand occupancy via electron density maps.
- Resolution limits : Use synchrotron radiation for ≤1.8 Å resolution to resolve phosphoryl group interactions .
Q. Ethical and Safety Considerations
Q. What safety protocols are mandatory when handling phosphorylated hydroxamic acids?
- Methodological Answer :
Propriétés
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQQOJRGUHNREK-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332304 | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718599-64-5 | |
Record name | 4-Phospho-D-erythronohydroxamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.